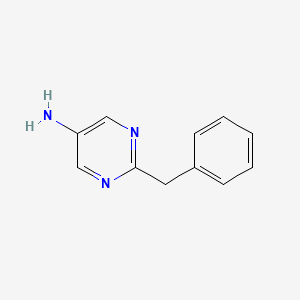
N-methyl-N-4-piperidinylCarbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-4-piperidinylCarbamic chloride is an organic compound with a unique structure that includes a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methyl-N-4-piperidinylCarbamic chloride can be synthesized through several methods. One common approach involves the reaction of N-methyl-4-piperidone with phosgene in the presence of a base. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to handle the hazardous reagents and conditions. The process is optimized for high yield and purity, with stringent quality control measures in place .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-4-piperidinylCarbamic chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typical reagents in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
N-methyl-N-4-piperidinylCarbamic chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-methyl-N-4-piperidinylCarbamic chloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-4-piperidone: A related compound with a similar structure but different reactivity.
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a similar functional group but different applications.
Uniqueness
N-methyl-N-4-piperidinylCarbamic chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
N-methyl-N-piperidin-4-ylcarbamoyl chloride |
InChI |
InChI=1S/C7H13ClN2O/c1-10(7(8)11)6-2-4-9-5-3-6/h6,9H,2-5H2,1H3 |
Clave InChI |
OEAHPCZZMVPDIG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCNCC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)



![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)




![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)


